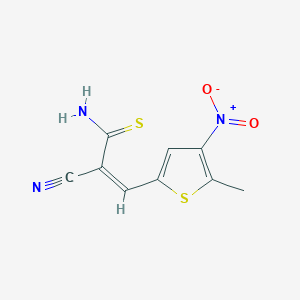![molecular formula C24H27Cl2N3O2 B4625504 N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide
説明
The compound belongs to a class of chemicals that have been synthesized and studied for various biological and chemical properties. Compounds with similar structures have been explored for their potential in medicinal chemistry, including anti-inflammatory and analgesic activities, among others.
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. The synthesis process is tailored to introduce specific functional groups, enhancing the compound's desired properties. For instance, Sunder and Maleraju (2013) described the synthesis of derivatives with substitutions at specific positions, confirmed by NMR, IR, and Mass spectra analyses (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopy, reveals the geometric and electronic features critical for the compound's functionality. Narayana et al. (2016) discussed the molecular conformations and hydrogen bonding in similar acetamide compounds, highlighting how structural variations influence chemical behavior (Narayana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes interactions with biological targets or participation in further chemical reactions to derive new compounds. The structure-activity relationship (SAR) is crucial for understanding the compound's biological effects and optimizing its properties.
Physical Properties Analysis
Physical properties, including solubility, melting point, and stability, are essential for determining the compound's applicability in different environments and formulations. These characteristics are influenced by the molecular structure and can be tailored during the synthesis process.
Chemical Properties Analysis
Chemical properties, such as reactivity with various agents, pH-dependent behavior, and photochemical stability, dictate the compound's utility in specific applications. For instance, studies on similar compounds have explored their potential as cooling agents, evaluating their safety for use in food and beverage applications due to their chemical stability and lack of toxicity (Karanewsky et al., 2015).
科学的研究の応用
Herbicide Research
- Chloroacetamides as Herbicides: Research has shown that chloroacetamide derivatives, such as alachlor and metazachlor, are effective as pre-emergent or early post-emergent herbicides. These compounds are used in controlling annual grasses and broad-leaved weeds in various crops including cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane (Weisshaar & Böger, 1989).
Medicinal Chemistry
- Novel Antipsychotic Agents: A study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which showed antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors, distinguishing them from clinically available antipsychotic agents (Wise et al., 1987).
Anti-Inflammatory Activity
- Synthesis of Anti-Inflammatory Derivatives: A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity. Several of these compounds showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Coordination Chemistry
- Pyrazole-Acetamide Coordination Complexes: A study focused on synthesizing pyrazole-acetamide derivatives and their coordination complexes. These complexes exhibited significant antioxidant activity in vitro, showcasing their potential in coordination chemistry and as antioxidants (Chkirate et al., 2019).
Antimicrobial Research
- Synthesis of Antimicrobial Agents: Research involved synthesizing novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives with antimicrobial and anti-inflammatory properties. This work highlights the broad applicability of these compounds in antimicrobial research (Kendre, Landge, & Bhusare, 2015).
Pharmaceutical Chemistry
- Synthesis of Antimalarial Intermediates: A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst, which is an intermediate in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Toxicological Evaluation
- Evaluation of Novel Cooling Compounds: A novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide, underwent toxicological evaluation to assess its safety for use in food and beverage applications. This highlights its potential application in the food industry (Karanewsky et al., 2015).
Flavoring Agent Research
- Flavoring Group Evaluation: A study evaluated 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide as a flavoring substance. The panel concluded that it poses no safety concern at the estimated level of dietary exposure (Younes et al., 2018).
Crystallography and Structural Analysis
- Molecular Conformations in Derivatives: A study on different molecular conformations in three 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides revealed interesting hydrogen bonding patterns, contributing to the understanding of molecular structures and interactions in crystallography (Narayana et al., 2016).
特性
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Cl2N3O2/c1-14(2)18-10-9-15(3)11-22(18)31-13-23(30)27-24-16(4)28-29(17(24)5)12-19-20(25)7-6-8-21(19)26/h6-11,14H,12-13H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRMFMONOCGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4625422.png)
![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)
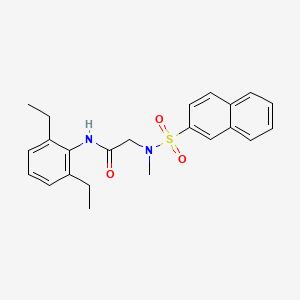
![7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4625454.png)
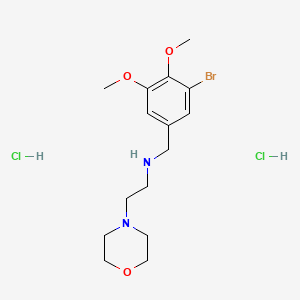
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)
![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)
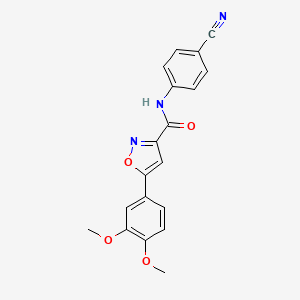
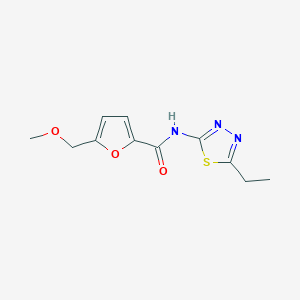
![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)

![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)
